

Application Notes & Protocols: Spectrophotometric Determination of Carbinoxamine Maleate in Formulations

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Compound of Interest		
Compound Name:	Carbinoxamine maleate, (R)-	
Cat. No.:	B15188262	Get Quote

Introduction

Carbinoxamine maleate is a first-generation antihistamine belonging to the ethanolamine class, effective in the symptomatic relief of various allergic conditions. Accurate and reliable analytical methods are crucial for the quality control of its pharmaceutical formulations. This document provides detailed protocols for two sensitive and straightforward spectrophotometric methods for the determination of carbinoxamine maleate in tablets, syrups, and oral drops.

The first method is a visible spectrophotometric procedure based on the formation of a colored ternary complex with copper(II) and eosin. The second is a direct ultraviolet (UV) spectrophotometric method, offering a simpler and faster alternative for routine analysis.

Method 1: Visible Spectrophotometry via Ternary Complex Formation

This method relies on the reaction of carbinoxamine maleate with copper(II) ions and eosin dye to form a stable, colored ternary complex. This complex is extractable into an organic solvent, and the intensity of the color, which is directly proportional to the drug concentration, is measured using a visible spectrophotometer.

Quantitative Data Summary



Parameter	Value	Reference
Wavelength of Maximum Absorbance (λmax)	538 nm	[1][2]
Linearity Range	0.75 - 10.0 μg/mL	[1][2]
Molar Absorptivity	6.1690 x 10 ⁴ L mol ⁻¹ cm ⁻¹	[1]
Sandell's Sensitivity	6.75 x 10 ⁻³ μg cm ⁻²	[1]
Validation Parameters		
Accuracy (Recovery)	100 ± 2%	[1]
Precision (RSD)	1.55 - 3.87%	[1]

Experimental Protocol

- 1. Reagents and Solutions:
- Carbinoxamine Maleate Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of carbinoxamine maleate reference standard and dissolve in 100 mL of distilled water.
- Copper(II) Sulfate Solution (0.1% w/v): Dissolve 100 mg of copper(II) sulfate pentahydrate in 100 mL of distilled water.
- Eosin Solution (0.1% w/v): Dissolve 100 mg of eosin Y in 100 mL of distilled water.
- · Chloroform: Analytical grade.
- Acetone: Analytical grade.
- 2. Standard Curve Preparation:
- Into a series of 125 mL separating funnels, pipette aliquots (0.075, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mL) of the 100 μg/mL carbinoxamine maleate standard stock solution.
- Add 1.5 mL of 0.1% copper(II) sulfate solution and 2.0 mL of 0.1% eosin solution to each funnel.

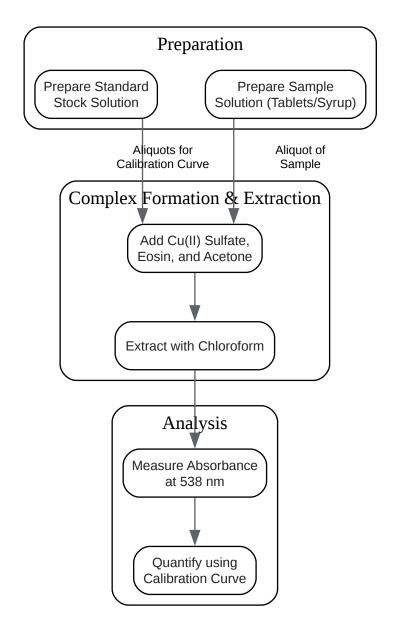


- Add 5 mL of acetone to each funnel and swirl to mix.
- The total volume of the aqueous phase should be approximately 10 mL.
- Add 10 mL of chloroform to each separating funnel.
- Shake the funnels vigorously for 2 minutes and allow the layers to separate.
- Collect the lower organic (chloroform) layer, passing it through anhydrous sodium sulfate to remove any residual water.
- Measure the absorbance of the organic layer at 538 nm against a reagent blank prepared in the same manner without the carbinoxamine maleate standard.
- Plot a calibration curve of absorbance versus concentration (μg/mL).
- 3. Sample Preparation:
- Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 10 mg of carbinoxamine maleate into a 100 mL volumetric flask. Add about 70 mL of distilled water, sonicate for 15 minutes, and then dilute to the mark with distilled water. Filter the solution through a Whatman No. 41 filter paper.
- Syrup/Oral Drops: Transfer a volume of the formulation equivalent to 10 mg of carbinoxamine maleate into a 100 mL volumetric flask. Dilute to the mark with distilled water and mix well.
- 4. Sample Analysis:
- Take an appropriate aliquot of the prepared sample solution and transfer it to a 125 mL separating funnel.
- Proceed with the steps described in the "Standard Curve Preparation" section, starting from the addition of copper(II) sulfate solution.
- Measure the absorbance of the sample solution.



 Determine the concentration of carbinoxamine maleate in the sample from the calibration curve.

Logical Workflow



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Caption: Workflow for Visible Spectrophotometric Analysis.

Method 2: Direct UV Spectrophotometry



This method involves the direct measurement of the ultraviolet absorbance of carbinoxamine maleate in an acidic medium. It is a rapid and straightforward method suitable for routine quality control where excipients do not interfere with the absorbance at the specified wavelength.

Ouantitative Data Summary

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λmax)	~260 nm	[3]
Recommended Solvent	0.1 N Hydrochloric Acid	[3]
Typical Validation Parameters		
Linearity Range	5 - 30 μg/mL	
Accuracy (Recovery)	98 - 102%	_
Precision (RSD)	< 2%	_
Limit of Detection (LOD)	~0.5 μg/mL	_
Limit of Quantification (LOQ)	~1.5 µg/mL	_

Experimental Protocol

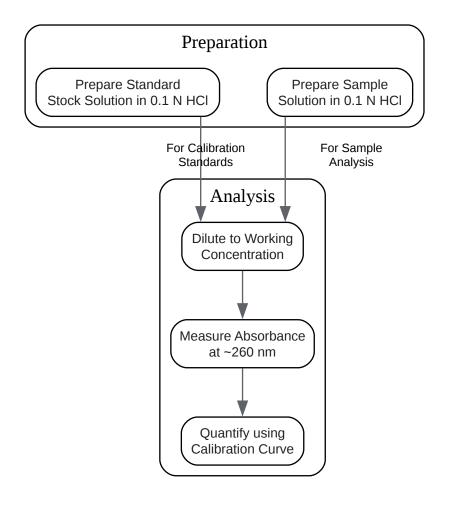
- 1. Reagents and Solutions:
- Carbinoxamine Maleate Standard Stock Solution (100 μ g/mL): Accurately weigh 10 mg of carbinoxamine maleate reference standard and dissolve in 100 mL of 0.1 N hydrochloric acid.
- 0.1 N Hydrochloric Acid: Prepare by diluting concentrated hydrochloric acid with distilled water.
- 2. Standard Curve Preparation:
- From the standard stock solution, prepare a series of dilutions in 0.1 N hydrochloric acid to obtain concentrations in the range of 5 to 30 µg/mL.



- Measure the absorbance of each solution at the wavelength of maximum absorbance (approximately 260 nm) using 0.1 N hydrochloric acid as the blank.
- Plot a calibration curve of absorbance versus concentration (μg/mL).
- 3. Sample Preparation:
- Tablets: Weigh and finely powder at least 20 tablets. Transfer an accurately weighed portion
 of the powder equivalent to 10 mg of carbinoxamine maleate into a 100 mL volumetric flask.
 Add approximately 70 mL of 0.1 N hydrochloric acid and sonicate for 15 minutes. Dilute to
 volume with 0.1 N hydrochloric acid and mix well. Filter the solution, discarding the first few
 mL of the filtrate.
- Syrup/Oral Drops: Accurately transfer a volume of the formulation equivalent to 10 mg of carbinoxamine maleate into a 100 mL volumetric flask. Dilute to volume with 0.1 N hydrochloric acid and mix thoroughly.
- 4. Sample Analysis:
- Dilute a known volume of the prepared sample solution with 0.1 N hydrochloric acid to obtain a final concentration within the linearity range (e.g., 10-20 μg/mL).
- Measure the absorbance of the diluted sample solution at the determined λmax against a 0.1
 N hydrochloric acid blank.
- Calculate the concentration of carbinoxamine maleate in the sample using the calibration curve or by using the regression equation.

Experimental Workflow





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Caption: Workflow for Direct UV Spectrophotometric Analysis.

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References

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